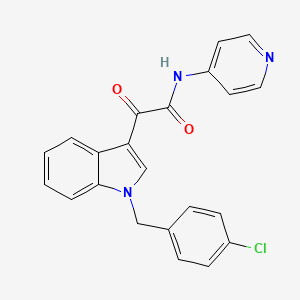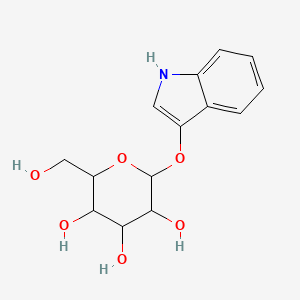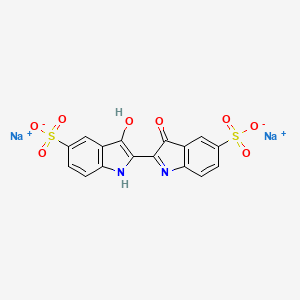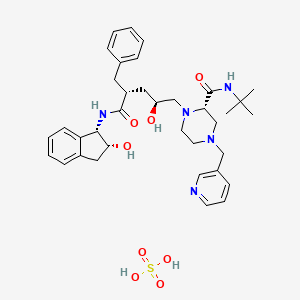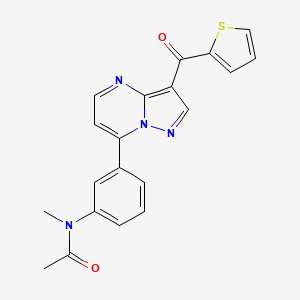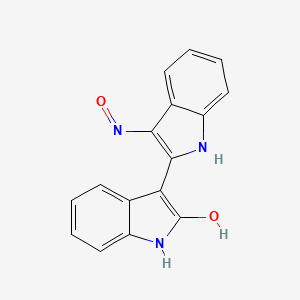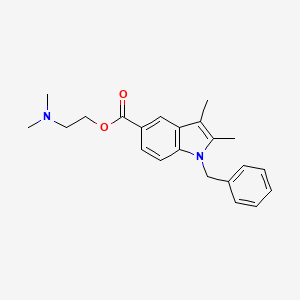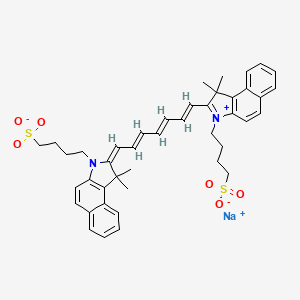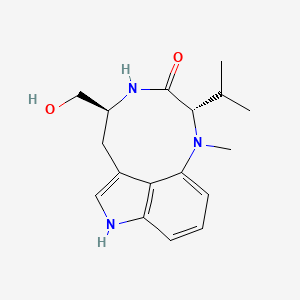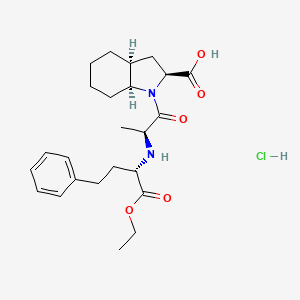
INH14
准备方法
合成路线和反应条件
INH14 的合成涉及在受控条件下,4-乙基苯基异氰酸酯与苯胺反应。反应通常在二氯甲烷或四氢呋喃等有机溶剂中进行,温度保持在室温到略微升高的温度。 然后使用重结晶或柱色谱等标准技术纯化产物 .
工业生产方法
虽然 this compound 的具体工业生产方法没有被广泛记载,但一般方法将涉及扩大实验室合成过程。 这将包括优化更大体积的反应条件,确保质量和产率一致,并实施适合工业规模生产的纯化技术 .
化学反应分析
反应类型
INH14 主要由于存在反应性官能团(如脲部分)而经历取代反应。 它还可以参与氢键和其他非共价相互作用,这些相互作用对其生物活性至关重要 .
常见试剂和条件
试剂: 苯胺、4-乙基苯基异氰酸酯、有机溶剂(例如二氯甲烷、四氢呋喃)
主要产品
合成反应的主要产物是 this compound 本身。 在某些情况下,副产物可能包括未反应的起始原料或来自不完全反应的副产物,这些副产物通常在纯化过程中被去除 .
科学研究应用
INH14 在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域:
作用机制
INH14 通过抑制 IKKα 和 IKKβ 的活性发挥作用,IKKα 和 IKKβ 是 toll 样受体和核因子-κB 信号通路中的关键激酶。通过抑制这些激酶,this compound 减少促炎细胞因子的产生和其他炎症介质。 这种抑制发生在 TAK1/TAB1 复合物下游,阻止 IκBα 的降解和随后核因子-κB 的激活 .
相似化合物的比较
类似化合物
N-(4-甲基苯基)-N'-苯基脲: 结构相似,但具有甲基而不是乙基。
N-(4-氯苯基)-N'-苯基脲: 包含氯原子而不是乙基。
N-(4-甲氧基苯基)-N'-苯基脲: 以甲氧基代替乙基.
INH14 的独特性
This compound 的独特性在于其对 IKKα 和 IKKβ 的特异性抑制,具有相对较低的 IC50 值(IKKα 为 8.97 μM,IKKβ 为 3.59 μM)。 这种特异性和效力使其成为研究 IKK 依赖性炎症反应和探索潜在治疗应用的宝贵工具 .
属性
IUPAC Name |
1-(4-ethylphenyl)-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-2-12-8-10-14(11-9-12)17-15(18)16-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCZNJSFVOOZOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


